7-[[2-(2-Amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
This compound belongs to the class of benzothiazines . Specifically, it is a derivative of 2H-1,4-benzothiazine-3-carboxylic acid with additional hydroxy and 2-amino-2-carboxyethyl substituents at positions 5 and 7, respectively . Its chemical formula is C₁₂H₁₂N₂O₅S .
Chemical Reactions Analysis
Reactions::
Reduction: Similarly, reduction reactions are not explicitly reported.
Substitution: The compound may undergo substitution reactions, but details are scarce.
Carboxylic Acid Derivatives: These may be used for functional group transformations.
Base-Catalyzed Hydrolysis: To cleave ester or amide bonds.
Acid-Catalyzed Reactions: For protonation or activation.
Sulfur-Containing Reagents: Given the thiazine moiety, sulfur-based reagents could play a role.
Major Products:: The major products resulting from these reactions would depend on the specific conditions employed.
Scientific Research Applications
Chemistry::
Structural Studies: Investigating the compound’s conformation and interactions.
Synthetic Chemistry: Exploring its reactivity and potential derivatives.
Antibacterial Properties: Benzothiazines often exhibit antibacterial activity.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Drug Development: Screening for pharmacological effects.
Pharmaceuticals: As a lead compound or intermediate.
Materials Science:
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, exploring related benzothiazines and their unique features would provide valuable insights.
Properties
IUPAC Name |
7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDXOWVAHXDYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860980 |
Source
|
Record name | 7-{2-[(2-Amino-2-carboxyethyl)sulfanyl]acetamido}-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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